艾美卡森
描述
Emricasan is the first caspase inhibitor tested in human which has received orphan drug status by FDA. It is developed by Pfizer and made in such a way that it protects liver cells from excessive apoptosis.
科学研究应用
肝硬化肝功能
发现艾美卡森可以改善肝硬化患者的肝功能,尤其是在模型终末期肝病 (MELD) 评分较高的患者中。它显示出 MELD 和 Child-Pugh 评分、INR 和总胆红素显着降低,MELD 评分 ≥15 的患者 (Frenette 等人,2019)。
非酒精性脂肪性肝炎 (NASH) 肝硬化和门静脉高压
在对 NASH 肝硬化和严重门静脉高压患者进行的一项研究中,艾美卡森并未显示出对门静脉高压或临床结果的显着改善。然而,基线 HVPG 较高的代偿受试者显示出少量治疗效果的证据 (Garcia‐Tsao 等人,2019)。
致癌性评估
在小鼠模型中的致癌性评估表明,艾美卡森不会导致肿瘤形成,表明它不具有致癌性 (Elbekai 等人,2015)。
ALT 和 caspase 激活的减少
一项临床试验表明,艾美卡森显着降低了非酒精性脂肪性肝病受试者的血清 ALT 以及凋亡和炎症标志物 (Shiffman 等人,2018)。
预防 NASH 相关肝硬化的失代偿
在对失代偿 NASH 肝硬化患者进行的一项研究中,发现艾美卡森是安全的,但对改善肝功能或减少新的失代偿事件无效 (Frenette 等人,2020)。
NASH 和 F1-F3 纤维化
艾美卡森并未改善 NASH 纤维化受试者的肝组织学,并且可能使纤维化和气球样变恶化 (Harrison 等人,2019)。
肝细胞癌 (HCC)
艾美卡森与 HCC 治疗化学治疗剂联合使用的效果的临床前研究表明,它不影响肿瘤生长速度,也不对抗某些化疗药物的疗效 (Spada & Contreras,2016)。
肝移植受者
与接受安慰剂治疗的残留纤维化或肝硬化的丙型肝炎肝移植受者相比,发现艾美卡森在 Ishak 纤维化阶段具有相似的稳定性 (Weinberg 等人,2020)。
代偿性肝硬化的门静脉高压
艾美卡森降低了代偿性肝硬化和严重门静脉高压患者的门静脉压,表明在这一患者亚组中具有潜在益处 (Garcia‐Tsao 等人,2018)。
肝硬化/纤维化的荟萃分析
一项荟萃分析表明,与安慰剂相比,艾美卡森在改善肝功能和凋亡参数方面更有效,并且具有耐受性良好的安全性 (Mu 等人,2021)。
肝硬化大鼠的门静脉高压和肝纤维化
艾美卡森改善了肝硬化中的肝窦微血管功能障碍,从而改善了动物模型中的纤维化、门静脉高压和肝功能 (Gracia‐Sancho 等人,2019)。
寨卡病毒治疗
艾美卡森被确定为孕妇寨卡感染的潜在治疗方法,因为它通过抑制 caspase 来减少寨卡病毒感染后的脑细胞死亡 (Xu 等人,2016)。
急性失代偿性肝硬化
发现艾美卡森在晚期肝病中是安全且耐受性良好的,尽管它不支持 caspase 抑制作为急性慢性肝衰竭治疗策略 (Mehta 等人,2017)。
缺血/再灌注损伤的联合治疗
艾美卡森与另一种药物泊尼替尼的联合使用,通过同时预防细胞凋亡和坏死性凋亡,协同减少了大鼠脑中的缺血/再灌注损伤 (Tian 等人,2017)。
属性
IUPAC Name |
(3S)-3-[[(2S)-2-[[2-(2-tert-butylanilino)-2-oxoacetyl]amino]propanoyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27F4N3O7/c1-12(31-24(38)25(39)32-16-8-6-5-7-13(16)26(2,3)4)23(37)33-17(10-19(35)36)18(34)11-40-22-20(29)14(27)9-15(28)21(22)30/h5-9,12,17H,10-11H2,1-4H3,(H,31,38)(H,32,39)(H,33,37)(H,35,36)/t12-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVHJVCATBPIHN-SJCJKPOMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)NC(=O)C(=O)NC2=CC=CC=C2C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)NC(=O)C(=O)NC2=CC=CC=C2C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27F4N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180160 | |
Record name | Emricasan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10180160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
IDN-6556 significantly improves markers of liver damage in patients infected with the Hepatitis C virus (HCV), an infection that affects up to 170m patients worldwide. IDN-6556 represents a new class of drugs that protect the liver from inflammation and cellular damage induced by viral infections and other causes. Various studies have also shown that it significantly lowers aminotransferase activity in HCV patients and appeared to be well tolerated. | |
Record name | Emricasan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05408 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Emricasan | |
CAS RN |
254750-02-2 | |
Record name | IDN 6556 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=254750-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Emricasan [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254750022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Emricasan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05408 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Emricasan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10180160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EMRICASAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0GMS9N47Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。